维生素B12因子B

描述

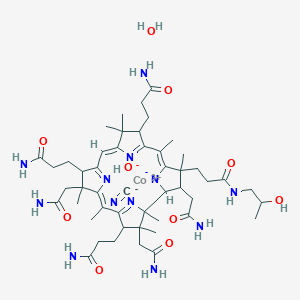

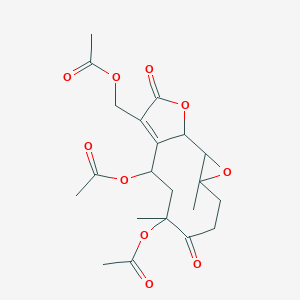

Vitamin B12, or cobalamin, is a water-soluble vitamin that plays an essential role in red blood cell formation, cell metabolism, nerve function, and the production of DNA . It is one of eight B vitamins and is required by animals for DNA synthesis, and in both fatty acid and amino acid metabolism . It is important in the normal functioning of the nervous system via its role in the synthesis of myelin, and in the circulatory system in the maturation of red blood cells in the bone marrow .

Synthesis Analysis

Vitamin B12 is synthesized by only some archaea and bacteria . The total synthesis of Vitamin B12 has been achieved from a natural product containing all the structural elements of Vitamin B12 except the nucleotide loop .

Molecular Structure Analysis

Vitamin B12 is one of a few naturally occurring organometallic molecules. It comprises a number of forms including cyano-, methyl-, deoxyadenosyl-, and hydroxy-cobalamin .

Chemical Reactions Analysis

Vitamin B12 plays a crucial role in biological processes, including DNA synthesis and regulation, nervous system function, red blood cell formation, etc. Enzymatic reactions, such as isomerisation, dehalogenation, and methyl transfer, rely on the formation and cleavage of the Co–C bond .

Physical And Chemical Properties Analysis

Vitamin B12 is a water-soluble vitamin . Its stability depends on the different forms of Vitamin B12 and their reactivity under exposure to various environmental factors such as temperature, pH, light, and the presence of some typical interacting compounds (oxidants, reductants, and other water-soluble vitamins) .

科学研究应用

维生素B12的微生物生产: 维生素B12主要通过微生物发酵产生,涉及特定的细菌和古生菌。生物技术的发展,包括合成生物学和代谢工程,提高了微生物生产维生素B12的效率 (Martens et al., 2002); (Fang et al., 2017)。

维生素B12缺乏: 维生素B12在细胞代谢、DNA合成和线粒体代谢中起着至关重要的作用。缺乏会导致血液学和神经系统疾病。B12状态的诊断生物标志物包括循环B12、转钴胺素结合的B12、同型半胱氨酸和甲基丙二酸的水平 (Green et al., 2017)。

维生素B12的化学和生物化学: 维生素B12的发现和结构阐明对于理解其在代谢中的作用至关重要,尤其是在厌氧微生物中。它的生物合成仅限于某些微生物 (Kräutler, 2005)。

吸收和转运机制: 膳食维生素B12的吸收和分布涉及复杂的过程,包括载体蛋白、受体和转运蛋白。这些机制的紊乱会导致维生素B12缺乏,影响血液学和神经系统健康 (Kozyraki & Cases, 2013)。

钴胺素和神经系统: 对维生素B12与神经系统相互作用的研究揭示了其在预防神经损伤中的重要性,尽管其在这些过程中的确切作用仍然是研究的活跃领域 (Beck, 1988)。

食品和补充剂中的维生素B12: 维生素B12以各种形式(氰钴胺素、羟钴胺素等)的稳定性对其在补充剂和强化食品中的有效性至关重要。影响稳定性的因素包括温度、pH值和光照 (Temova Rakuša et al., 2022)。

维生素B12获取中的共生关系: 一些藻类通过与细菌共生获得维生素B12,这表明了重要的生态关系和生物技术利用的潜在途径 (Croft et al., 2005)。

维生素B12和一碳代谢: 维生素B9和B12是一碳代谢不可或缺的一部分,一碳代谢对DNA合成、氨基酸稳态和表观遗传调控至关重要。这些维生素的缺乏会导致发育缺陷和认知障碍 (Lyon et al., 2020)。

未来方向

The current state of B12 production includes genetic engineering of producing strains, downstream processing (DSP) of fermentation products, B12 purification, and future directions for industrial B12 production . There is also ongoing research into the potential of Vitamin B12 in cellular reprogramming .

属性

IUPAC Name |

cobalt(3+);3-[(5Z,10Z,15Z)-2,7,18-tris(2-amino-2-oxoethyl)-3,13-bis(3-amino-3-oxopropyl)-17-[3-(2-hydroxypropylamino)-3-oxopropyl]-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanamide;cyanide;hydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H73N11O8.CN.Co.2H2O/c1-23(60)22-55-38(67)16-17-45(6)29(18-35(52)64)43-48(9)47(8,21-37(54)66)28(12-15-34(51)63)40(59-48)25(3)42-46(7,20-36(53)65)26(10-13-32(49)61)30(56-42)19-31-44(4,5)27(11-14-33(50)62)39(57-31)24(2)41(45)58-43;1-2;;;/h19,23,26-29,43,60H,10-18,20-22H2,1-9H3,(H14,49,50,51,52,53,54,55,56,57,58,59,61,62,63,64,65,66,67);;;2*1H2/q;-1;+3;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACQFZSAEXEWBL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)O.[C-]#N.O.[OH-].[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/2\C(C(C([N-]2)C3(C(C(C(=N3)/C(=C\4/C(C(C(=N4)/C=C\5/C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)O.[C-]#N.O.[OH-].[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H75CoN12O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1051.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vitamin B12 factor B | |

CAS RN |

13963-62-7 | |

| Record name | Vitamin B12 factor B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013963627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium](/img/structure/B83431.png)

![7-Bromobicyclo[2.2.1]heptane](/img/structure/B83453.png)